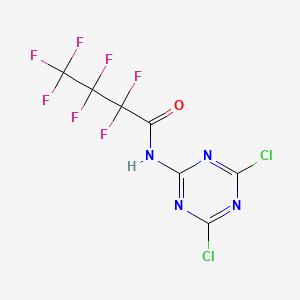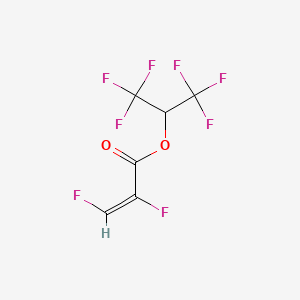![molecular formula C20H17N3O2 B6343875 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine CAS No. 1609577-07-2](/img/structure/B6343875.png)
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine (abbreviated as 4,6-DMPMPFP) is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. 4,6-DMPMPFP is a heterocyclic compound consisting of a five-membered pyrimidine ring linked to a four-membered furopyridine ring. This compound has a wide range of physicochemical properties, such as high solubility in water, good stability in acidic and neutral media, and low volatility.
Mécanisme D'action
The mechanism of action of 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine is not fully understood. However, it is believed that the compound binds to specific receptors on the surface of cells and triggers a cascade of biochemical reactions that lead to the desired effect. For example, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antifungal activity. It has also been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, this compound has been shown to possess antioxidant activity, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine in laboratory experiments include its high solubility in water, good stability in acidic and neutral media, and low volatility. However, the compound is not easily synthesized and is expensive to purchase, which can be a limitation for laboratory experiments.
Orientations Futures
Future research on 4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine should focus on further elucidating its mechanism of action and exploring its potential applications in medicinal chemistry and drug discovery. Additionally, further studies should be conducted to examine the compound’s effects on other biochemical and physiological processes. It would also be beneficial to explore the possibility of synthesizing the compound more efficiently and cost-effectively. Finally, further research should be conducted to evaluate the safety and efficacy of this compound for potential therapeutic applications.
Méthodes De Synthèse
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine can be synthesized by a variety of methods. The most common method of synthesis is the condensation reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol in the presence of an acid catalyst. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a base catalyst, and the reaction of 4,6-dimethylpyrimidin-5-amine and 3-methylphenol with a Grignard reagent.
Applications De Recherche Scientifique
4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. This compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines, pyrrolo[2,3-f]pyrimidines, and pyrrolo[2,3-d]pyridines. This compound has also been used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Propriétés
IUPAC Name |
4-[4-(4,6-dimethylpyrimidin-5-yl)-3-methylphenoxy]furo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-12-10-15(25-20-17-7-9-24-18(17)6-8-21-20)4-5-16(12)19-13(2)22-11-23-14(19)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKNZPAEDFNJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC3=C2C=CO3)C4=C(N=CN=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6343855.png)



